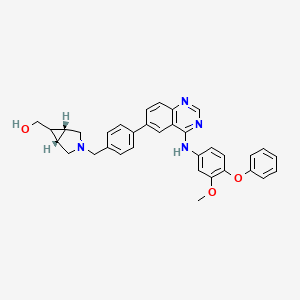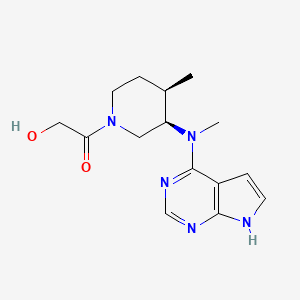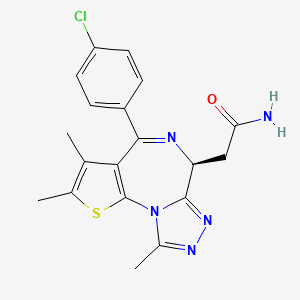![molecular formula C20H12N4O2 B606853 5-((3-Ethynylphenyl)amino)pyrimido[4,5-c]quinoline-8-carboxylic acid CAS No. 1009821-06-0](/img/structure/B606853.png)
5-((3-Ethynylphenyl)amino)pyrimido[4,5-c]quinoline-8-carboxylic acid
Overview
Description
CX5011 is a highly selective and potent inhibitor of protein kinase CK2. Protein kinase CK2 is a serine/threonine kinase that plays a crucial role in various cellular processes, including cell proliferation, survival, and apoptosis. Overexpression of CK2 has been linked to multiple cancer types, making it a significant target for cancer therapy .
Mechanism of Action
Target of Action
The primary target of 5-((3-Ethynylphenyl)amino)pyrimido[4,5-c]quinoline-8-carboxylic acid, also known as CX-5011 free acid, is Protein Kinase CK2 . Protein Kinase CK2 is a pro-survival kinase, and its overexpression has been well documented for multiple cancer indications .
Mode of Action
The exact mechanism of action of CX-5011 free acid is still under investigation. It is believed to involve binding to the atp-binding pocket of protein kinase ck2. This prevents ATP (adenosine triphosphate) from binding, thereby inhibiting CK2 activity.
Biochemical Pathways
The inhibition of Protein Kinase CK2 by CX-5011 free acid affects various biochemical pathways. It produces significant anti-proliferative effects against a panel of cancer cell lines . It also induces apoptosis in certain cells, as shown by positive staining for Annexin-V and JC-1 .
Pharmacokinetics
CX-5011 free acid has a promising oral pharmacokinetic profile. In rats, it has a bioavailability of 44% and a half-life of 6.4 hours . In dogs, it has a bioavailability of 44% and a half-life of 3.3 hours .
Result of Action
The action of CX-5011 free acid results in molecular and cellular effects. It induces cell cycle accumulation in G1 in certain cells . It also demonstrates clear anti-tumoral activity in vivo against certain xenografts, where a strong correlation between tumoral CK2 activity and dose-responsive efficacy was found .
Action Environment
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of CX5011 involves the preparation of a pyrimido[4,5-c]quinoline-8-carboxylic acid derivative. The key steps include the formation of the pyrimidoquinoline core and subsequent functionalization to introduce the carboxylic acid group and other substituents. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods: Industrial production of CX5011 follows similar synthetic routes but is scaled up to meet commercial demands. The process involves large-scale reactors, precise control of reaction parameters, and purification techniques to ensure the compound’s consistency and quality .
Types of Reactions:
Oxidation: CX5011 can undergo oxidation reactions, particularly at the aromatic rings, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can occur at the carboxylic acid group, converting it to an alcohol or aldehyde.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products:
Oxidation: Hydroxylated derivatives.
Reduction: Alcohols and aldehydes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
CX5011 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a tool compound to study the inhibition of protein kinase CK2 and its effects on cellular processes.
Biology: Employed in cell-based assays to investigate the role of CK2 in cell proliferation, apoptosis, and signal transduction.
Medicine: Explored as a potential therapeutic agent for cancer treatment due to its ability to inhibit CK2 and induce apoptosis in cancer cells.
Industry: Utilized in the development of new CK2 inhibitors and related compounds for pharmaceutical applications
Comparison with Similar Compounds
CX4945: Another potent CK2 inhibitor with similar selectivity and efficacy.
Silmitasertib: A CK2 inhibitor with a different chemical structure but similar inhibitory effects on CK2.
Uniqueness of CX5011: CX5011 is unique due to its dual efficacy as a CK2 inhibitor and methuosis inducer. It is four times more potent than its parental compound, CX4945, in inducing methuosis. This dual mechanism of action makes CX5011 a promising candidate for cancer therapy .
Properties
IUPAC Name |
5-(3-ethynylanilino)pyrimido[4,5-c]quinoline-8-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12N4O2/c1-2-12-4-3-5-14(8-12)23-19-18-16(10-21-11-22-18)15-7-6-13(20(25)26)9-17(15)24-19/h1,3-11H,(H,23,24)(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJGFPNFAFSFDNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=CC=C1)NC2=NC3=C(C=CC(=C3)C(=O)O)C4=CN=CN=C42 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00143603 | |
| Record name | CX-5011 free acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00143603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1009821-06-0 | |
| Record name | CX-5011 free acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1009821060 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CX-5011 free acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00143603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CX-5011 FREE ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GY6276ICQJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(2-Oxo-2-((1,2,3,4-tetrahydronaphthalen-1-yl)amino)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B606776.png)






![1-cyclopropyl-6-fluoro-7-[(1S,5R)-8-methyl-3,8-diazabicyclo[3.2.1]octan-3-yl]-4-oxoquinoline-3-carboxylic acid;methanesulfonic acid](/img/structure/B606785.png)
![3-(1,2,3,6-tetrahydropyridin-4-yl)-1,4-dihydropyrrolo[3,2-b]pyridin-5-one;dihydrochloride](/img/structure/B606788.png)



